CID 9809333
Description
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Fosamprenavir is a prodrug that is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium as it is absorbed. Amprenavir is an inhibitor of HIV-1 protease. During HIV replication, HIV protease cleaves viral polypeptide products of the Gag and Gag-Pol genes to form structural proteins of the virion core and essential viral enzymes. Amprenavir interferes with this process by binding to the active site of HIV-1 protease, thereby preventing the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature non-infectious viral particles. Fosamprenavir is a prodrug of amprenavir, an inhibitor of HIV protease. ...Fosamprenavir is rapidly converted to amprenavir by cellular phosphatases in vivo. Amprenavir is an inhibitor of HIV-1 protease. Amprenavir binds to the active site of HIV-1 protease and thereby prevents the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature noninfectious viral particles. |
|---|---|
CAS No. |
226700-81-8 |
Molecular Formula |
C25H36CaN3O9PS |
Molecular Weight |
625.7 g/mol |
IUPAC Name |
calcium [(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate |
InChI |
InChI=1S/C25H36N3O9PS.Ca/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);/t21-,23-,24+;/m0./s1 |
InChI Key |
XOGQXKBFJZURRD-HQROKSDRSA-N |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N.[Ca] |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N.[Ca] |
Appearance |
Assay:≥98%A crystalline solid |
Other CAS No. |
226700-81-8 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
solubility |
White to cream colored solid. Solubility in water is approximately 0.31 mg/mL at 25 °C /Calcium salt/ 6.85e-01 g/L |
Synonyms |
(3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-1-(phenylmethyl)-2-(phosphonooxy)propyl)carbamic acid C-(tetrahydro-3-furanyl) ester fos-amprenavir fosamprenavir fosamprenavir calcium GW 433908 GW 433908G GW 908 GW-433908 GW-433908G GW-908 GW433908 GW433908G GW908 cpd Lexiva VX 175 VX-175 VX175 cpd |
Origin of Product |
United States |
Chemical and Physical Properties
Fosamprenavir (B192916) calcium is the calcium salt of fosamprenavir. nih.gov The addition of the phosphate (B84403) ester and its formulation as a calcium salt significantly improves the aqueous solubility of the parent drug, amprenavir (B1666020). nih.govchemicalbook.com
| Property | Data |
| Molecular Formula | C₂₅H₃₄CaN₃O₉PS nih.gov |
| Molecular Weight | 623.7 g/mol nih.gov |
| Appearance | Crystalline solid portico.org |
| Solubility | Sparingly soluble in water but freely soluble in acetonitrile, DMF, DMSO, ethanol, and methanol (B129727). researchgate.net |
| Melting Point | Data not consistently available. |
| IUPAC Name | calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate nih.gov |
Prodrug Activation and Bioconversion Pathways
Enzymatic Hydrolysis Mechanisms of Fosamprenavir (B192916) to Amprenavir (B1666020)
The principal mechanism for the activation of fosamprenavir is enzymatic hydrolysis, which cleaves the phosphate (B84403) group to yield amprenavir and inorganic phosphate. nih.govfda.govijbpas.com
Cellular phosphatases, enzymes abundantly present in the intestinal epithelium, are responsible for the hydrolysis of fosamprenavir. drugbank.comnih.govijbpas.commedchemexpress.com Specifically, alkaline phosphatase in the intestinal lumen has been identified as the primary enzyme driving this conversion. nih.govnih.gov This enzymatic action occurs rapidly as the drug is absorbed, ensuring that predominantly amprenavir reaches the systemic circulation. nih.govfda.gov
Research has focused on understanding the kinetics of this enzymatic process. Studies utilizing bovine alkaline phosphatase have demonstrated the conversion of fosamprenavir to amprenavir. sdu.dkresearchgate.net One in-vitro study observed that at a concentration of 53 U/mL, bovine alkaline phosphatase facilitated a fast bioconversion of fosamprenavir. sdu.dk The time to reach peak plasma concentration (Tmax) of amprenavir after a single dose of fosamprenavir typically ranges from 1.5 to 4 hours, indicating a rapid absorption and conversion process. nih.govfda.gov
The following table summarizes the key enzymes and their roles in the bioconversion of fosamprenavir.
| Enzyme | Location | Role in Bioconversion |
| Cellular Phosphatases | Intestinal Epithelium | General class of enzymes responsible for hydrolysis. drugbank.comnih.govmedchemexpress.com |
| Alkaline Phosphatase | Intestinal Lumen | Primary enzyme identified for the cleavage of the phosphate group from fosamprenavir. nih.govnih.gov |
| Cytochrome P450 3A4 (CYP3A4) | Liver | Metabolizes the active moiety, amprenavir, after its formation. drugbank.comnih.govfda.gov |
Intracellular Localization of Prodrug Conversion Processes
The conversion of fosamprenavir to amprenavir is primarily localized to the gastrointestinal tract, specifically within the cells of the gut epithelium during absorption. drugbank.comfda.govpatsnap.com This site-specific conversion is advantageous as it delivers the active drug directly into the bloodstream. Preclinical studies suggest that fosamprenavir is almost entirely converted to amprenavir at or near the intestinal epithelium. nih.gov
Identification and Characterization of Bioconversion Intermediates
The bioconversion of fosamprenavir is a direct hydrolysis reaction, yielding two main products: the active drug, amprenavir, and inorganic phosphate. nih.govfda.govijbpas.com Currently, the scientific literature does not extensively detail any stable, intermediate compounds formed during this rapid enzymatic cleavage. The process is generally considered a direct conversion.
Efficiency and Completeness of Prodrug to Active Moiety Conversion
The conversion of fosamprenavir to amprenavir is remarkably efficient and nearly complete. nih.govfda.govijbpas.com Preclinical data indicate that approximately 99% of fosamprenavir is converted to amprenavir at the intestinal epithelium. nih.gov This high conversion rate ensures that minimal amounts of the inactive prodrug enter the systemic circulation, maximizing the bioavailability of the active compound, amprenavir. nih.gov
The table below presents pharmacokinetic parameters that reflect the efficiency of the conversion process.
| Parameter | Description | Value/Observation | Citation |
| Conversion Efficiency | Percentage of fosamprenavir converted to amprenavir. | Approximately 99% in preclinical studies. | nih.gov |
| Time to Peak Concentration (Tmax) of Amprenavir | Time after administration of fosamprenavir to reach maximum plasma concentration of amprenavir. | 1.5 to 4 hours (median 2.5 hours). | nih.govfda.gov |
| Systemic Exposure of Fosamprenavir | Amount of unchanged fosamprenavir in the bloodstream after oral administration. | Minimal. | nih.gov |
Structural and Functional Dynamics of HIV-1 Protease
HIV-1 protease is an essential enzyme for the virus's life cycle, classifying it as a prime target for antiretroviral therapy. proteopedia.orgmdpi.com Structurally, it is a homodimer, meaning it is composed of two identical protein subunits. proteopedia.orgnih.gov Each subunit is a 99-amino-acid polypeptide chain. proteopedia.orgresearchgate.net The two subunits assemble symmetrically to form the functional enzyme, creating a unique interface where the active site is located. proteopedia.orgnih.gov
A critical feature of the active site is the conserved Asp-Thr-Gly (Asp25, Thr26, Gly27) catalytic triad, which is characteristic of aspartic proteases. proteopedia.orgwikipedia.org Each monomer contributes one of the two essential catalytic aspartic acid residues (Asp25 and Asp25'), which lie at the center of the enzyme's active site. researchgate.netwikipedia.org The enzyme is only active in its dimeric form. researchgate.net
The structure of the protease also includes two flexible β-hairpin structures known as "flaps," which cover the active site cavity. proteopedia.orgmdpi.com These flaps (typically residues 46-54) are highly dynamic. proteopedia.org In the unbound state, the flaps are in an "open" or "semi-open" conformation, allowing the substrate (the viral polyprotein) to access the active site. proteopedia.org Upon substrate binding, the flaps move to a "closed" conformation, trapping the substrate and positioning it correctly for cleavage. proteopedia.org This conformational change is crucial for the enzyme's catalytic function. proteopedia.orgmdpi.com
The primary function of HIV-1 protease is to cleave newly synthesized Gag and Gag-Pol polyproteins. nih.govresearchgate.net These large precursor proteins must be cut at specific sites to release individual structural proteins (like matrix and capsid) and functional enzymes (like reverse transcriptase and integrase) necessary for the virus to mature into an infectious virion. nih.govresearchgate.net Without this precise cleavage, the viral particles are assembled incorrectly and remain immature and non-infectious. patsnap.comfda.gov
Molecular Interactions of Amprenavir with the Protease Active Site
Amprenavir achieves its inhibitory effect by binding tightly and reversibly to the active site of the HIV-1 protease. patsnap.comdrugbank.com Its chemical structure is designed to mimic the tetrahedral transition state of the natural peptide substrates that the protease cleaves. proteopedia.org This mimicry allows it to fit snugly within the active site cavity, preventing the natural Gag-Pol polyprotein from binding. proteopedia.orgdrugbank.com
The binding is stabilized by a network of molecular interactions between the inhibitor and the amino acid residues of the protease. Key interactions include:
Hydrogen Bonds: The central hydroxyl group of amprenavir forms strong hydrogen bonds with the catalytic aspartate residues, Asp25 and Asp25', in the active site. nih.gov Additional hydrogen bonds are formed with the main chain atoms of other active site residues, such as Gly27, Asp29, and Asp30. nih.govtandfonline.comtandfonline.com
Hydrophobic Interactions: The various non-polar groups of amprenavir, such as its aniline (B41778) and tetrahydrofuran (B95107) moieties, engage in significant van der Waals and hydrophobic interactions with hydrophobic pockets within the active site. nih.govtandfonline.com These pockets are lined with residues like Val32, Ile50, Pro81, Val82, and Ile84. nih.govtandfonline.com
Water-Mediated Interactions: A highly conserved water molecule, often referred to as the "flap water," plays a crucial role in mediating the interaction between the inhibitor and the enzyme's flexible flaps. nih.gov This water molecule typically forms a tetrahedral network of hydrogen bonds connecting the inhibitor (specifically, its sulfonamide group) to the main chain atoms of the flap residues, such as Ile50 and Ile50'. nih.gov
These combined interactions give amprenavir a high affinity for the protease active site, making it a potent competitive inhibitor. nih.gov
| Residue(s) | Location | Primary Interaction Type | Significance |
|---|---|---|---|
| Asp25, Asp25' | Catalytic Site | Hydrogen Bonding | Mimics the transition state; anchors the inhibitor. nih.govtandfonline.com |
| Gly27, Asp29, Asp30 | Active Site | Hydrogen Bonding | Further stabilizes inhibitor binding. nih.govtandfonline.com |
| Ile50, Ile50' | Flap Region | Water-Mediated Hydrogen Bonding | Stabilizes the closed flap conformation over the inhibitor. nih.gov |
| Pro81, Val82, Ile84 | Substrate-Binding Region | Hydrophobic Interactions | Contributes to binding affinity by interacting with non-polar parts of the inhibitor. tandfonline.com |
Enzyme Kinetics of HIV-1 Protease Competitive Inhibition by Amprenavir
Amprenavir functions as a competitive inhibitor of HIV-1 protease. patsnap.com In classical enzyme kinetics, a competitive inhibitor vies with the natural substrate for binding to the enzyme's active site. The inhibitor's binding is reversible, and increasing the substrate concentration can overcome the inhibition. portlandpress.com
The potency of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. A lower Ki value indicates a more potent inhibitor. Amprenavir exhibits potent inhibition with a Ki value in the sub-nanomolar range against wild-type HIV-1 protease. nih.gov
However, some studies suggest a more complex inhibitory mechanism for amprenavir. Kinetic analyses have shown that amprenavir, along with the related drug darunavir (B192927), can exhibit a mixed-type competitive-uncompetitive inhibition pattern. nih.gov This model suggests that besides binding to the active site of the free enzyme (competitive inhibition), the inhibitor may also bind to a second, allosteric site on the enzyme-substrate complex (uncompetitive inhibition). nih.govportlandpress.com This dual mechanism could contribute to its high potency and its effectiveness against certain drug-resistant viral strains. nih.gov
The development of drug resistance, through mutations in the protease gene, can significantly alter the enzyme's kinetics. For example, the V82F/I84V double mutation can increase the Ki for amprenavir by approximately 100-fold, signifying a substantial decrease in binding affinity and efficacy. acs.org
| Parameter | Value | Significance |
|---|---|---|
| Inhibition Constant (Ki) | ~0.6 nM (for wild-type) | Indicates very high affinity for the HIV-1 protease active site. nih.gov |
| Mechanism of Inhibition | Primarily Competitive; potential for Mixed-Type | Binds to the active site, preventing substrate binding. patsnap.comnih.gov May also bind to a second site, enhancing inhibition. nih.gov |
Impact on Viral Gag-Pol Polyprotein Cleavage and Virion Maturation
The ultimate consequence of HIV-1 protease inhibition by amprenavir is the disruption of the viral maturation process. patsnap.comfda.gov The Gag and Gag-Pol polyproteins are the natural substrates for the protease. researchgate.net In an untreated, infected cell, these polyproteins are synthesized, transported to the cell membrane, and assembled into new, budding viral particles. researchgate.net
The protease's job is to cleave these polyproteins at a minimum of nine distinct sites in a precise, ordered sequence. nih.govnih.gov This cleavage releases the structural and functional proteins that then rearrange to form the dense, conical core characteristic of a mature, infectious virion. researchgate.netresearchgate.net
By blocking the protease's active site, amprenavir prevents this essential cleavage cascade. patsnap.comdrugbank.com As a result, the Gag-Pol polyproteins remain largely intact. fda.gov This leads to the production and release of viral particles that are structurally immature. fda.govdrugbank.com These virions lack the properly formed core and organized internal structures, rendering them non-infectious and incapable of propagating the infection to other cells. patsnap.comresearchgate.net Therefore, the therapeutic effect is not to kill the virus directly but to drastically reduce the production of new, infectious viral progeny, thereby lowering the viral load in the patient. patsnap.com
Furthermore, mutations selected under the pressure of protease inhibitors are not limited to the protease enzyme itself. Mutations can also arise in the Gag polyprotein, particularly at or near the cleavage sites. nih.govnih.gov These mutations can alter how well the mutated protease can cleave the polyprotein, sometimes compensating for a loss of enzyme efficiency or directly contributing to drug resistance. nih.govmdpi.com
Theoretical Frameworks of Protease Inhibitor Efficacy
The development and understanding of protease inhibitors like amprenavir are guided by several theoretical frameworks.
Structure-Based Drug Design: This has been the cornerstone of protease inhibitor development. researchgate.net Detailed X-ray crystal structures of HIV-1 protease, both alone and in complex with substrate analogs or inhibitors, have allowed scientists to design molecules that fit precisely into the active site and form optimal interactions. nih.govresearchgate.net Amprenavir, with its sulfonamide group and simplified chiral structure, was a product of such rational design efforts aimed at improving bioavailability and interaction with the enzyme. nih.govtandfonline.com
The Substrate Envelope Hypothesis: To combat drug resistance, a more advanced concept known as the "substrate envelope" has been proposed. nih.govmdpi.com This model defines the consensus volume occupied by all of the natural peptide substrates in the active site. The theory posits that an inhibitor designed to fit snugly within this envelope, without protruding, will be less susceptible to resistance. mdpi.com This is because any mutation in the protease that would repel the inhibitor would also likely hinder the binding of the natural substrates, thereby reducing the virus's own fitness. mdpi.com
Adherence-Resistance Models: The clinical efficacy of protease inhibitors is not solely dependent on molecular interactions but also on patient adherence. Theoretical models have been developed to describe the relationship between adherence levels and the risk of developing drug resistance. oup.com These models show a complex, often bell-shaped curve, where very low adherence provides no drug pressure for resistance to emerge, and very high adherence completely suppresses viral replication, preventing the generation of new mutations. oup.com Moderate or inconsistent adherence creates the ideal conditions for the selection and evolution of drug-resistant viral strains. oup.com These frameworks are crucial for optimizing therapeutic strategies and patient management.
Identification and Characterization of HIV-1 Protease Resistance-Associated Mutations (RAMs)
The development of resistance to amprenavir is a complex process involving the selection of specific mutations in the protease gene. These mutations can be broadly categorized as primary or secondary (accessory). Primary mutations directly impact the binding of the inhibitor to the enzyme, while secondary mutations often compensate for a loss of viral fitness caused by the primary mutations or further enhance resistance. nih.govasm.org
Clinical and in vitro studies have identified several key mutations associated with reduced susceptibility to amprenavir. fda.gov Resistance to amprenavir in patients not previously treated with protease inhibitors typically develops through one of four distinct genetic pathways, characterized by the following primary mutations: I50V, I54L/M, I84V, or the double mutation V32I+I47V. nih.govnih.gov The most common of these is the I50V substitution. nih.goveuropa.eu These primary mutations are often accompanied by secondary, or accessory, mutations, with M46I/L being frequently observed. nih.govnih.gov
In vitro selection experiments, where the virus is cultured in the presence of increasing concentrations of amprenavir, have confirmed that the I50V mutation is a key determinant of resistance. nih.govnih.gov These studies have also identified the sequential accumulation of other mutations, such as L10F, M46I, and I47V, in conjunction with I50V. nih.gov
Table 1: Key Resistance-Associated Mutations for Amprenavir
| Mutation Category | Amino Acid Substitutions |
|---|---|
| Primary Mutations | I50V, I54L/M, I84V, V32I+I47V |
| Common Secondary (Accessory) Mutations | M46I/L, L10F/I/V, L33F |
This table summarizes the primary and common secondary mutations associated with the development of resistance to amprenavir, as identified in clinical and in vitro studies. nih.govnih.goveuropa.euoup.comoup.com
Structural and Conformational Changes Induced by RAMs in HIV-1 Protease
Resistance-associated mutations induce structural and conformational changes in the HIV-1 protease that reduce the binding affinity of amprenavir while maintaining the enzyme's ability to process its natural substrates. These changes often involve subtle rearrangements of the enzyme's active site and surrounding regions. nih.gov
The I50V mutation, a signature mutation for amprenavir resistance, is located at the tip of the protease's flexible flaps, which close over the active site when a substrate or inhibitor is bound. nih.govresearchgate.net The substitution of isoleucine with the smaller valine at this position leads to a reduction in the contact area and van der Waals interactions between the enzyme and amprenavir. asm.orgacs.org This altered interaction is a primary driver of resistance.
Other mutations also contribute to structural changes. For instance, substitutions with larger side chains, such as in the V32I, I54M, and L90M mutants, can result in the formation of new hydrophobic contacts with other residues, including those in the flap regions and the catalytic aspartate residues. nih.gov Conversely, mutations to smaller side chains, as seen in I50V and I54V, can lead to the elimination of existing hydrophobic interactions. nih.gov These alterations in the intricate network of interactions within the protease dimer, particularly within hydrophobic clusters, can lead to rearrangements of the flaps and other loops that accommodate the inhibitor differently, ultimately reducing its binding efficacy. nih.govnih.gov
Functional Consequences of RAMs on Protease Catalytic Activity
The mutations that confer resistance to amprenavir also have significant functional consequences for the catalytic activity of the HIV-1 protease. Often, primary resistance mutations that reduce inhibitor binding also impair the enzyme's ability to process its natural Gag and Gag-Pol polyprotein substrates, leading to a decrease in viral fitness. nih.govasm.org
Kinetic studies have quantified the impact of these mutations. The I50V mutation alone can significantly decrease the catalytic efficiency (kcat/Km) of the protease. asm.org Similarly, the V32I mutant also shows a reduced catalytic efficiency. nih.gov However, the presence of secondary mutations, such as M46I and I47V, can compensate for the reduced enzymatic function of the I50V-containing protease, thereby restoring viral fitness. asm.orgasm.org For example, the triple mutant M46I/I47V/I50V has a higher processing efficiency than the I50V single mutant. asm.org
The following table presents kinetic parameters for wild-type and various amprenavir-resistant protease mutants, illustrating the effects of these mutations on both catalytic efficiency and inhibitor binding.
Table 2: Kinetic Parameters of Amprenavir-Resistant HIV-1 Protease Mutants
| Protease Variant | Relative kcat/Km (%) | Ki (nM) for Amprenavir | Fold Increase in Ki |
|---|---|---|---|
| Wild-Type | 100 | 0.16 | 1 |
| V32I | 30 | 1.6 | 10 |
| I50V | 10 | 4.8 | 30 |
| I54M | Similar to Wild-Type | 0.48 | 3 |
| I54V | Similar to Wild-Type | 0.48 | 3 |
| I84V | Similar to Wild-Type | 0.96 | 6 |
This table shows the relative catalytic efficiency (kcat/Km) and the inhibition constant (Ki) for amprenavir for the wild-type HIV-1 protease and several single-point mutants associated with resistance. Data compiled from research findings. nih.gov
In Vitro Selection Methodologies for Amprenavir-Resistant HIV-1 Variants
The development of amprenavir-resistant HIV-1 variants can be studied in the laboratory using in vitro selection protocols. A common method involves the serial passage of a laboratory strain of HIV-1, such as HIV-1NL4-3, in cell culture (e.g., MT-2 or MT-4 cells) in the presence of gradually increasing concentrations of the drug. researchgate.netnih.govresearchgate.net
This process begins with exposing the virus to a low concentration of amprenavir. researchgate.net As the virus replicates, mutations that confer a survival advantage in the presence of the drug are naturally selected. The viral population that can still replicate at this concentration is then used to infect fresh cells with a slightly higher concentration of amprenavir. This cycle of infection and dose escalation is repeated over numerous passages. researchgate.netnih.gov For example, one study showed that it took 31 passages for the virus to acquire a 500-fold increase in resistance to amprenavir. researchgate.net
Throughout this process, the genetic makeup of the viral protease is monitored by sequencing the proviral DNA from the infected cells. researchgate.net This allows researchers to identify the specific mutations that emerge and become dominant at different stages of drug pressure, providing a detailed timeline of the evolution of resistance. researchgate.netresearchgate.net
Mechanistic Basis of Cross-Resistance Profiles Among HIV Protease Inhibitors
The development of resistance to one protease inhibitor can sometimes lead to reduced susceptibility to other drugs in the same class, a phenomenon known as cross-resistance. However, the cross-resistance profile for amprenavir is distinct from that of many other protease inhibitors. nih.goveuropa.eu
Viruses that have developed resistance to amprenavir through one of its primary pathways (I50V, I54L/M, or V32I+I47V) generally show little to no cross-resistance to other protease inhibitors like saquinavir (B1662171), indinavir (B1671876), and nelfinavir. nih.goveuropa.eu In some cases, amprenavir-selected mutations can even increase susceptibility (hypersusceptibility) to other protease inhibitors. For instance, the M46I/L-I50V double mutation has been shown to increase susceptibility to saquinavir and indinavir in vitro. nih.gov
Conversely, many clinical isolates that are resistant to other protease inhibitors remain susceptible to amprenavir. europa.eunih.gov The I84V mutation is a key exception, as it is associated with cross-resistance to amprenavir when selected by other protease inhibitors. europa.eu The complex patterns of cross-resistance are determined by how specific mutations alter the shape and chemical environment of the protease active site, and how these changes differentially affect the binding of various inhibitors, which have distinct chemical structures. oup.comoup.com For example, mutations at codon 54 affect amprenavir and lopinavir (B192967) differently, with I54L/M being more critical for amprenavir resistance and I54V for lopinavir resistance. oup.comoup.com
Genetic Barrier to Resistance Development for Amprenavir
The "genetic barrier" to resistance refers to the number of specific mutations a virus must accumulate to overcome the selective pressure of a drug. nih.govscispace.comnih.gov A higher genetic barrier implies that the development of clinically significant resistance is more difficult and may take longer.
Protease inhibitors as a class are generally considered to have a high genetic barrier to resistance because multiple mutations are often required to significantly reduce their efficacy while maintaining viral fitness. nih.govresearchgate.net However, the genetic barrier can vary between different protease inhibitors.
For amprenavir, resistance can emerge through several distinct pathways, some of which are initiated by a single primary mutation. nih.gov For example, the I50V mutation alone can confer a measurable decrease in susceptibility. nih.gov This suggests that the initial genetic barrier to developing some level of amprenavir resistance may not be as high as for some other protease inhibitors, like darunavir, which require a greater accumulation of mutations for significant resistance to emerge. nih.govelifesciences.org However, achieving high-level resistance to amprenavir typically requires the accumulation of both primary and compensatory secondary mutations. asm.org Studies comparing the rate of resistance development in vitro have shown that resistance to amprenavir can appear more slowly than to some inhibitors but faster than to others, indicating a moderate genetic barrier. researchgate.net
Synthesis and Manufacturing
The synthesis of fosamprenavir (B192916) calcium is a multi-step process that starts from key intermediates. chemicalbook.comportico.org A common synthetic route involves the phosphorylation of a hydroxyl group on an advanced intermediate of amprenavir (B1666020), followed by the reduction of a p-nitrophenyl group to a p-aminophenyl group. chemicalbook.com
One described synthesis starts with a chiral epoxide which undergoes a series of reactions to introduce the necessary functional groups. portico.org Key steps include the reaction with isobutylamine, protection of amine groups, and condensation with 4-nitrophenylsulfonyl chloride. portico.org The carbamate (B1207046) moiety is introduced using (S)-tetrahydrofuryl imidazole (B134444) carboxylate or a similar reagent. chemicalbook.comportico.org
The final steps involve phosphorylation of the secondary hydroxyl group, often using phosphoryl chloride (POCl₃), followed by hydrolysis. chemicalbook.comnewdrugapprovals.org The nitro group is then reduced to an amino group, typically via hydrogenation using a palladium on carbon (Pd/C) catalyst. newdrugapprovals.orggoogle.com Finally, the fosamprenavir is converted to its calcium salt by reacting it with a suitable calcium source, such as calcium acetate. newdrugapprovals.orggoogle.com
Industrial manufacturing processes must carefully control for impurities, including stereoisomers, to ensure the final product is of high purity. google.comgoogle.com Purification steps, such as recrystallization, are employed to achieve the desired quality standards. google.com
Spectroscopic Analysis
Chemical Synthesis Pathways for Fosamprenavir Calcium
The synthesis of fosamprenavir calcium involves multi-step processes. One described method involves the reaction of a chiral epoxide with isobutylamine, followed by protection with benzyl (B1604629) chloroformate. portico.org Subsequent steps include deprotection and reaction with (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate to form a carbamate (B1207046). google.comportico.org The final key steps involve the introduction of the 4-nitrophenylsulfonyl group, followed by reduction of the nitro group to an amine and phosphorylation to yield fosamprenavir. portico.org The calcium salt is then formed. google.com
A crucial aspect of the synthesis is controlling the formation of impurities, particularly stereoisomers. google.com Purification techniques, such as recrystallization from solvent mixtures like ethanol-water and methanol, are employed to achieve high purity of the final product. google.com
Stereoisomeric Configuration and its Significance
Fosamprenavir calcium possesses three asymmetric carbon centers, which means it can exist as eight potential stereoisomers. google.com However, the therapeutically active form is a single stereoisomer with the (3S)(1S,2R) configuration. pmda.go.jponcohemakey.com This specific stereochemistry is critical for its biological activity, as it dictates the precise three-dimensional arrangement required for binding to the active site of the HIV protease enzyme. nih.gov
The control of stereochemistry during synthesis is paramount to ensure the final product is substantially free of other, undesired stereoisomers. google.com The presence of the (3R) isomer, for example, is considered an impurity that must be minimized during the manufacturing process. google.com The distinct stereoisomeric configuration is fundamental to the drug's efficacy and is a key consideration in its development and production.
Structural Analogues and Precursors in Drug Discovery
Fosamprenavir itself is a prodrug, a precursor that is converted into the active drug, amprenavir (B1666020), in the body. wikipedia.orgdrugbank.com This conversion happens rapidly in the intestinal epithelium. nih.gov The development of fosamprenavir from amprenavir is a prime example of a prodrug strategy to enhance a drug's properties, in this case, improving its formulation and dosing regimen. nih.gov
In the broader context of HIV protease inhibitor discovery, various structural analogues have been explored. The goal of synthesizing analogues is often to improve potency, alter the resistance profile, or enhance pharmacokinetic properties. For instance, darunavir (B192927), another potent HIV protease inhibitor, has its own set of precursors and analogues that have been investigated for their therapeutic potential, including potential anticancer properties. mdpi.com
The development of protease inhibitors is an ongoing process in medicinal chemistry. The study of precursors and structural analogues of drugs like fosamprenavir provides valuable insights for the design of new and more effective antiretroviral agents. This research often focuses on modifying different parts of the molecule, such as the sulfonamide group or the carbamate linkage, to optimize its interaction with the viral protease.
Pharmacokinetic Principles and Biotransformation Pathways
Theoretical Aspects of Oral Absorption and Prodrug Hydrolysis Dynamics
Following oral administration, fosamprenavir (B192916) is rapidly and almost completely hydrolyzed to amprenavir (B1666020) and inorganic phosphate (B84403). fda.govdrugbank.com This conversion is facilitated by cellular phosphatases located in the gut epithelium during the absorption process. fda.govpatsnap.comdrugbank.com The hydrolysis is so extensive and rapid that plasma concentrations of the active amprenavir are detectable within 15 minutes of fosamprenavir administration. nih.govovid.com Peak plasma concentrations of amprenavir are typically reached between 1.5 and 2 hours post-dose. nih.govovid.com The design of fosamprenavir as a prodrug allows for the slow release of amprenavir, which is a key aspect of its therapeutic application. newdrugapprovals.org Unlike its predecessor amprenavir, the absorption of amprenavir from the fosamprenavir tablet formulation is not affected by food. nih.govovid.com
Amprenavir Distribution Characteristics and Tissue Penetration
Once formed, amprenavir exhibits a large volume of distribution. nih.govovid.com The distribution of amprenavir into various tissues is influenced by its physiochemical properties and its interaction with transport proteins. Amprenavir is a known substrate of P-glycoprotein, an efflux transporter that can affect its penetration into certain sanctuary sites. nih.govovid.com Studies have shown that amprenavir penetrates into semen. ovid.com The partitioning of amprenavir into erythrocytes is generally low but tends to increase as plasma concentrations of the drug rise, which reflects a higher proportion of unbound drug at higher concentrations. fda.gov
Hepatic Metabolism of Amprenavir: Cytochrome P450 3A4 (CYP3A4) System
The primary route of elimination for amprenavir is hepatic metabolism, with less than 1% of a dose being excreted unchanged in the urine. nih.gov The biotransformation is almost exclusively mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. fda.govnih.govnih.govoipub.comdrugbank.com Amprenavir not only serves as a substrate for CYP3A4 but also acts as both an inhibitor and an inducer of this enzyme system. nih.govnih.gov Its inhibitory properties are moderate, being greater than that of saquinavir (B1662171) but significantly less potent than ritonavir (B1064). nih.gov
In vitro studies utilizing human liver microsomes have been conducted to characterize the enzyme kinetics of amprenavir metabolism. The formation of the two major oxidative metabolites, M2 and M3, demonstrated Michaelis-Menten kinetics with Km values ranging between 10 and 70 µM. nih.gov Further kinetic analysis has focused on the inhibitory potential of amprenavir on CYP3A4 activity. The Ki value for amprenavir-mediated inhibition of testosterone hydroxylation, a marker for CYP3A4 activity, was determined to be approximately 0.5 µM in human liver microsomes. nih.gov
Table 1: Enzyme Kinetic Parameters for Amprenavir
| Parameter | Value | System/Substrate |
|---|---|---|
| Km (Metabolite Formation) | 10 - 70 µM | Human Liver Microsomes (for metabolites M2 & M3) nih.gov |
| Ki (CYP3A4 Inhibition) | ~0.5 µM | Human Liver Microsomes (Testosterone hydroxylation) nih.gov |
The metabolism of amprenavir by CYP3A4 results in the formation of several oxidative metabolites. fda.govnih.gov In vitro studies have identified five distinct metabolites. nih.gov The two principal metabolites are formed through the oxidation of the tetrahydrofuran (B95107) and aniline (B41778) moieties of the amprenavir molecule. fda.govdrugbank.com Other identified pathways include oxidation on the aliphatic chain and N-dealkylation leading to the loss of the tetrahydrofuran ring. nih.gov Glucuronide conjugates of these oxidized metabolites have also been detected as minor metabolites in both urine and feces. drugbank.comnih.gov
Table 2: Characterized Oxidative Metabolites of Amprenavir
| Metabolite | Site of Oxidation/Modification |
|---|---|
| M1 | N-dealkylation (loss of tetrahydrofuran ring) nih.gov |
| M2 | Aliphatic chain nih.gov |
| M3 | Tetrahydrofuran ring nih.gov |
| M4 | Tetrahydrofuran ring nih.gov |
| M5 | Aniline ring nih.gov |
Plasma Protein Binding Dynamics of Amprenavir
Amprenavir is extensively bound to plasma proteins, with approximately 90% of the drug being bound in circulation. nih.govovid.comnih.govnih.gov This high degree of protein binding is a significant pharmacokinetic characteristic that influences the drug's distribution and clearance. The unbound, or free, fraction of the drug is the pharmacologically active portion available to interact with its target and to be cleared from the body. nih.gov
The primary plasma proteins to which amprenavir binds are alpha-1-acid glycoprotein (AAG) and, to a lesser extent, albumin. nih.gov In vitro binding studies have quantified the fractional binding to be approximately 89% for AAG and 42% for albumin. nih.gov AAG is considered the predominant binding protein for amprenavir in plasma. nih.govnih.gov Concentrations of AAG can fluctuate due to various factors, and this variability can, in turn, influence the total plasma concentration and apparent clearance of amprenavir. oipub.comnih.govnih.gov Specifically, an inverse relationship has been observed between AAG concentration and the apparent total clearance of amprenavir. nih.govnih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Albumin |
| Alpha-1-Acid Glycoprotein (AAG) |
| Amprenavir |
| Fosamprenavir |
| Fosamprenavir calcium |
| Indinavir (B1671876) |
| Ketoconazole |
| Nelfinavir |
| Quinidine |
| Rifabutin |
| Rifampicin |
| Ritonavir |
| Saquinavir |
| Sulfaphenazole |
| Terfenadine |
Influence of Protein Binding on Unbound Drug Concentration
Fosamprenavir is a prodrug that is rapidly and extensively converted to amprenavir upon oral administration. nih.gov Therefore, the pharmacokinetic principles governing protein binding are primarily discussed in the context of amprenavir. Amprenavir exhibits a high degree of binding to plasma proteins, approximately 90%. nih.govnih.govoup.com This binding is not uniform across all plasma proteins; the primary binding protein for amprenavir is alpha-1-acid glycoprotein (AAG), with albumin also contributing to a lesser extent. nih.govdrugbank.comnih.gov In vitro studies have demonstrated that amprenavir's fractional binding is 89% to AAG and 42% to albumin. nih.gov
The concentration of plasma proteins, particularly AAG, can significantly influence the pharmacokinetics of total amprenavir. AAG levels can fluctuate based on various factors, including age, race, and the presence of inflammatory conditions such as HIV infection. nih.gov A notable inverse relationship has been observed between AAG concentrations and the apparent total clearance (CL/F) of amprenavir. nih.govresearchgate.net For instance, studies have shown that individuals with lower AAG concentrations exhibit a higher amprenavir CL/F. nih.gov
However, it is crucial to distinguish between total and unbound drug concentrations, as only the unbound fraction is pharmacologically active. researchgate.netresearchgate.netfrontiersin.org While variations in AAG levels impact the total concentration of amprenavir, the unbound, or free, drug concentrations are not significantly affected. nih.govresearchgate.net This is a critical concept in understanding the clinical pharmacology of highly protein-bound drugs like amprenavir. The body effectively maintains a state of equilibrium, and although total drug levels may vary with protein concentrations, the concentration of the active, unbound drug remains relatively stable.
In a study involving patients receiving amprenavir in combination with ritonavir, the mean free fraction of amprenavir in plasma was found to be 8.6%, with a range of 4.4% to 20%. nih.gov This highlights that a small but vital portion of the drug is available to exert its therapeutic effect. The potential for drug-drug interactions at the protein binding level also exists. For example, in vitro studies have shown that the presence of lopinavir (B192967) can increase the unbound fraction of amprenavir, whereas ritonavir does not appear to affect it. nih.gov
Table 1: Amprenavir Protein Binding Characteristics
| Parameter | Value | Primary Binding Proteins |
|---|---|---|
| Total Plasma Protein Binding | ~90% | Alpha-1-acid glycoprotein (AAG) and Albumin |
| Fractional Binding to AAG (in vitro) | 89% | |
| Fractional Binding to Albumin (in vitro) | 42% | |
| Mean Free Fraction in Plasma (in vivo) | 8.6% (Range: 4.4-20%) | N/A |
Excretion Pathways of Amprenavir and its Metabolites
The elimination of amprenavir, the active form of fosamprenavir, is predominantly achieved through hepatic metabolism, with subsequent excretion of its metabolites. nih.govjwatch.org The renal pathway plays a minor role in the excretion of the parent drug. nih.govnih.gov
Studies involving radiolabeled amprenavir have provided detailed insights into its excretion pathways. Following a single oral dose of [14C]-amprenavir, the median total recovery of the administered radioactivity was approximately 89%. nih.gov The primary route of excretion was found to be through the feces, accounting for about 75% of the administered dose, while the urine accounted for roughly 14%. nih.gov
Unchanged amprenavir is virtually undetectable in both urine and feces, indicating extensive metabolism prior to excretion. nih.gov The majority of the drug recovered in the feces consists of metabolites. Two major metabolites have been identified, resulting from the oxidation of the tetrahydrofuran and aniline moieties of amprenavir. drugbank.comnih.gov These two metabolites account for approximately 94% of the dose excreted in the feces. nih.gov Glucuronide conjugates of these oxidized metabolites have also been identified as minor metabolites in both urine and feces. drugbank.com
The excretion of radioactivity in the feces is a relatively slow process, with most of the recovered dose being excreted within 240 hours (10 days) post-administration. nih.gov In contrast, the excretion of metabolites in the urine occurs more rapidly, with the majority being eliminated within 48 hours. nih.gov The low percentage of unchanged amprenavir excreted in the urine (less than 1%) underscores the limited role of renal clearance in the elimination of the parent drug. nih.govnih.gov
Table 2: Excretion of Amprenavir and Metabolites
| Excretion Route | Percentage of Administered Dose | Primary Forms Excreted |
|---|---|---|
| Feces | ~75% | Metabolites (Oxidized forms of amprenavir) |
| Urine | ~14% | Metabolites (including glucuronide conjugates) |
| Unchanged Amprenavir in Urine | <1% | N/A |
| Unchanged Amprenavir in Feces | Below limit of quantitation | N/A |
Mechanistic Studies of Drug Drug Interactions
Amprenavir's Role as a Cytochrome P450 3A4 (CYP3A4) Inhibitor and Inducer
Amprenavir (B1666020) exhibits a dual effect on CYP3A4, acting as both an inhibitor and an inducer of this critical drug-metabolizing enzyme. nih.gov This complex behavior necessitates careful consideration when co-administered with other medications that are also metabolized by CYP3A4.
Amprenavir is characterized as a mechanism-based inhibitor of CYP3A4. researchgate.net This type of inhibition occurs when the drug is converted by the enzyme into a reactive metabolite that then irreversibly inactivates the enzyme. This process is distinct from competitive inhibition, where the drug simply competes with other substrates for the active site. The inactivation of CYP3A4 by amprenavir is a time-dependent process that requires the catalytic action of the enzyme itself.
Studies have shown that pre-incubation of human liver microsomes with amprenavir increases its inhibitory potency, a hallmark of mechanism-based inhibition. researchgate.net The specific molecular mechanism involves the formation of a metabolic intermediate that forms a covalent bond with the CYP3A4 enzyme, rendering it non-functional. nih.gov This irreversible inactivation leads to a sustained decrease in the metabolic capacity of CYP3A4 until new enzyme is synthesized. This potent inhibitory effect is a key reason for the significant pharmacokinetic interactions observed with co-administered CYP3A4 substrates.
In addition to its inhibitory effects, amprenavir can also induce the expression and activity of CYP3A4. nih.gov This induction is primarily mediated through the activation of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that functions as a xenobiotic sensor. researchgate.netnih.gov
Upon binding to amprenavir, PXR translocates to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific response elements in the promoter region of the CYP3A4 gene, leading to an increase in its transcription. nih.gov The subsequent increase in CYP3A4 mRNA results in greater synthesis of the enzyme, thereby enhancing the metabolic capacity for CYP3A4 substrates over time. nih.gov This inductive effect can counteract the inhibitory effect, leading to a complex net impact on drug metabolism that can be challenging to predict.
Interaction with P-Glycoprotein (P-gp) as a Substrate and Inducer
Amprenavir is a known substrate of P-glycoprotein (P-gp), an efflux transporter that is highly expressed in various tissues, including the intestinal epithelium, blood-brain barrier, and kidneys. nih.gov As a P-gp substrate, amprenavir is actively transported out of cells, which can limit its oral absorption and penetration into sanctuary sites like the central nervous system.
Furthermore, research indicates that amprenavir can also act as an inducer of P-gp. This induction is also mediated through the activation of the pregnane X receptor (PXR), which regulates the expression of the ABCB1 gene that encodes for P-gp. The increased expression of P-gp can lead to enhanced efflux of co-administered drugs that are also P-gp substrates, potentially reducing their systemic concentrations and therapeutic efficacy.
Enzymatic and Transporter-Mediated Interactions with Other Antiretroviral Agents
The dual role of amprenavir as a CYP3A4 inhibitor/inducer and a P-gp substrate/inducer leads to numerous clinically significant interactions with other antiretroviral agents. These interactions are often complex and can result in either increased or decreased plasma concentrations of the co-administered drugs, or of amprenavir itself.
One of the most notable interactions is with ritonavir (B1064), another protease inhibitor that is a more potent CYP3A4 inhibitor than amprenavir. nih.gov Co-administration of fosamprenavir (B192916) with low-dose ritonavir is a common clinical strategy to "boost" amprenavir plasma concentrations. Ritonavir's potent inhibition of CYP3A4 significantly reduces the first-pass metabolism of amprenavir, leading to higher systemic exposure and allowing for more convenient dosing regimens. nih.gov
Interactions with non-nucleoside reverse transcriptase inhibitors (NNRTIs) are also significant. For instance, nevirapine, a CYP3A4 inducer, can decrease amprenavir exposure. nih.gov Conversely, efavirenz, another NNRTI, can also reduce amprenavir concentrations. mayoclinic.org The table below summarizes some of the key interactions between fosamprenavir (and its active metabolite amprenavir) and other antiretroviral agents.
| Co-administered Antiretroviral | Effect on Amprenavir Pharmacokinetics | Effect on Co-administered Drug Pharmacokinetics | Mechanism of Interaction |
|---|---|---|---|
| Ritonavir | ↑ AUC, ↑ Cmin | - | Potent inhibition of CYP3A4-mediated metabolism of amprenavir. nih.gov |
| Nevirapine | ↓ AUC (25-35%) | Not significantly altered | Induction of CYP3A4 by nevirapine, leading to increased metabolism of amprenavir. nih.gov |
| Efavirenz | ↓ Cmin | Not significantly altered | Induction of CYP3A4 by efavirenz, increasing amprenavir metabolism. mayoclinic.org |
| Lopinavir (B192967)/Ritonavir | ↓ AUC, ↓ Cmin | ↓ Lopinavir AUC and Cmin | Complex interaction involving mutual induction and/or inhibition of CYP3A4. fda.gov |
| Atazanavir | ↑ Amprenavir AUC | ↑ Atazanavir AUC | Mutual inhibition of CYP3A4-mediated metabolism. fda.govdrugbank.com |
| Dolutegravir (B560016) | No significant change | ↓ Dolutegravir AUC (35%) | Induction of UGT1A1 by fosamprenavir-ritonavir, leading to increased dolutegravir metabolism. nih.gov |
AUC: Area under the concentration-time curve; Cmin: Minimum plasma concentration.
Theoretical Considerations for Predicting Drug Interaction Potentials
Given the complex nature of amprenavir's interactions, predicting the potential for and magnitude of drug-drug interactions is a critical aspect of its clinical use. Several theoretical and modeling approaches are employed to this end.
In vitro studies using human liver microsomes and cell-based assays are fundamental in characterizing a drug's potential as a substrate, inhibitor, or inducer of metabolic enzymes and transporters. These studies provide initial data on inhibition constants (Ki) and induction potential that can be used in predictive models.
In silico models are increasingly utilized to predict drug-drug interactions. These computational approaches range from simple static models to more complex dynamic systems. mdpi.com
Structure-activity relationship (SAR) models can be used to predict whether a compound is likely to be a substrate, inhibitor, or inducer of a particular enzyme or transporter based on its chemical structure. mdpi.com
Physiologically based pharmacokinetic (PBPK) modeling is a more sophisticated approach that integrates in vitro data with physiological information to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in a virtual patient. nih.govyoutube.com PBPK models can be used to simulate the impact of co-administering multiple drugs and can account for the complex interplay between inhibition and induction over time. nih.gov These models are valuable tools for predicting the clinical consequences of drug interactions and for informing dosing recommendations. nih.gov
The development and validation of these predictive models are crucial for optimizing antiretroviral therapy and minimizing the risk of adverse outcomes due to drug-drug interactions involving fosamprenavir.
Preclinical and in Vitro Virology Research
Antiviral Activity of Amprenavir (B1666020) in Various In Vitro Cell Culture Models
The antiviral efficacy of amprenavir has been demonstrated across a diverse range of in vitro cell culture systems, confirming its activity in cell types relevant to HIV-1 pathogenesis. Studies have utilized various human cell lines, including T-lymphoblastoid lines (e.g., CEM, MT-2, MT-4), which are standard models for assessing antiretroviral agents. nih.govmedchemexpress.comasm.org Additionally, its activity has been evaluated in HEK293 cells, a human embryonic kidney line often used in reporter gene assays, and HeLa cell lines engineered to express HIV-1 receptors (CD4, CCR5, and CXCR4), such as TZM-bl cells. medchemexpress.complos.org
Beyond immortalized cell lines, the potent activity of amprenavir has been confirmed in primary human cells, which are more representative of the in vivo environment. These include peripheral blood lymphocytes (PBLs) and monocyte-derived macrophages (M/M), a key viral reservoir. researchgate.net In a study comparing its efficacy, amprenavir demonstrated substantial activity against the M-tropic HIV-1 BaL strain in both acutely infected macrophages and PBLs at similar concentrations. researchgate.net Amprenavir has also shown inhibitory effects on the invasion of Huh-7 hepatocarcinoma cell lines, suggesting a potential role in inhibiting MMP proteolytic activation. medchemexpress.com
| Cell Line/Type | HIV-1 Strain | Assay Type | Measured Endpoint (IC50/EC50) |
|---|---|---|---|
| Human MT2 Cells | HIV-1 LAI | MTT Assay | 0.03 µM |
| HEK293 Cells | Wild-Type HIV-1 Clade B | Luciferase Reporter Assay | 1.8 nM - 10.7 nM |
| Primary Macrophages (M/M) | HIV-1 BaL (M-tropic) | p24 Antigen Production | 0.011 µM (acute infection) |
| Peripheral Blood Lymphocytes (PBL) | HIV-1 BaL (M-tropic) | p24 Antigen Production | 0.031 µM (acute infection) |
| CEM Cells | HIV-1 IIIB | MTT-based Cytotoxicity Assay | EC50 of 0.03 µM |
Inhibition of Wild-Type HIV-1 Replication in Lymphoblastoid and Peripheral Blood Lymphocyte Cell Lines
Amprenavir effectively inhibits the replication of wild-type (non-mutated) HIV-1 strains in both continuously growing lymphoblastoid cell lines and primary peripheral blood lymphocytes (PBLs). In lymphoblastoid T-cell lines like MT-2, amprenavir has demonstrated 50% inhibitory concentrations (IC50) as low as 0.03 µM against the HIV-1 LAI strain. medchemexpress.com Similarly, studies using the HIV-1IIIB strain in PBLs have shown potent inhibition. nih.gov
Direct comparative studies have assessed the efficacy of amprenavir in acutely infected PBLs and primary macrophages. In this setting, amprenavir inhibited HIV-1 replication at similar concentrations, with a 50% effective concentration (EC50) of 0.031 µM in PBLs. researchgate.net Complete suppression of viral replication in both cell types was achieved at a concentration of approximately 2 µM. researchgate.net These findings confirm that amprenavir is a potent inhibitor of wild-type HIV-1 replication in the primary target cells of the virus.
| Cell Type | HIV-1 Strain | Inhibitory Concentration (IC50/EC50) |
|---|---|---|
| Peripheral Blood Lymphocytes | HIV-1 IIIB | Potent inhibition noted (specific value varies by assay) |
| Peripheral Blood Lymphocytes | HIV-1 BaL | 0.031 µM |
| MT-2 Lymphoblastoid Cells | HIV-1 LAI | 0.03 µM |
| Peripheral Blood Mononuclear Cells (PBMC) | Wild-Type Isolate | Effective inhibition demonstrated |
Evaluation of Amprenavir Efficacy Against HIV-1 Strains with Defined Resistance Mutations
The development of drug resistance is a major challenge in antiretroviral therapy. The efficacy of amprenavir against HIV-1 strains harboring specific resistance-associated mutations in the protease enzyme has been a key area of investigation. The signature mutations associated with in vitro resistance to amprenavir include M46I/L, I47V, and notably I50V. asm.orgnih.gov
Studies have shown that as the number of protease mutations increases, the susceptibility to amprenavir decreases. nih.gov The I50V mutation, in particular, distinguishes the resistance profile of amprenavir from other protease inhibitors. asm.org Research analyzing the kinetic effects of mutations showed that specific single substitutions significantly reduce the inhibitory activity of amprenavir. For instance, compared to wild-type protease, the I84V, V32I, and I50V mutations resulted in 6-fold, 10-fold, and 30-fold reductions in inhibition by amprenavir, respectively. nih.gov Some amprenavir-selected mutants have also been shown to confer cross-resistance to other protease inhibitors, such as lopinavir (B192967). nih.gov For example, a mutant with L10F/M46I/I47V/I50V mutations showed a 31-fold increase in lopinavir resistance. nih.gov
| Protease Mutant | Fold Reduction in Inhibition (vs. Wild-Type) | Key Finding |
|---|---|---|
| PRI50V | 30-fold | Signature mutation for amprenavir resistance. |
| PRV32I | 10-fold | Associated with multi-drug resistance. |
| PRI84V | 6-fold | Mutation at an active site residue. |
| L10F/M46I/I47V/I50V | Significant increase in IC50 | Confers high-level resistance to amprenavir and cross-resistance to lopinavir. |
| M46I/I47V/I50V | Initial IC50: 2,135 nM | A common combination of mutations conferring amprenavir resistance. |
Development and Application of In Vitro Antiviral Susceptibility Assays (e.g., IC50 Determination)
Determining the in vitro susceptibility of HIV-1 to amprenavir is crucial for preclinical evaluation and clinical monitoring. This is typically quantified by the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represents the drug concentration required to inhibit 50% of viral replication or activity in culture. creative-diagnostics.com A variety of assays have been developed and applied for this purpose.
Commonly used methods include:
MTT-Based Assays : These assays measure the metabolic activity of host cells. In the context of HIV, which causes cell death (cytopathic effect), the assay quantifies the ability of the drug to protect cells from virus-induced killing. The IC50 is the concentration that protects 50% of the cells. nih.govasm.org
p24 Antigen Production ELISA : This method directly measures the amount of a core viral protein, p24 antigen, released into the cell culture supernatant. A reduction in p24 levels corresponds to an inhibition of viral replication. oup.com
Reporter Gene Assays : These assays utilize genetically engineered cell lines (like TZM-bl) that contain a reporter gene (e.g., luciferase) under the control of the HIV-1 promoter. Viral infection leads to the expression of the reporter, and the drug's efficacy is measured by the reduction in reporter activity. medchemexpress.complos.org
These phenotypic resistance assays provide a direct measure of how susceptible a given viral isolate is to an inhibitor. nih.gov The data generated, often expressed as a fold-change in IC50 relative to a wild-type reference virus, is essential for correlating viral genotype with phenotypic resistance. oup.com
Advanced Research Methodologies and Analytical Techniques
Spectroscopic Characterization of Fosamprenavir (B192916) Calcium
Spectroscopic techniques are fundamental in elucidating the molecular structure and solid-state properties of fosamprenavir calcium. These methods provide a detailed fingerprint of the compound, which is essential for its identification and characterization.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the quantitative analysis of fosamprenavir calcium. In a 0.5 N hydrochloric acid solution, fosamprenavir calcium exhibits a maximum absorbance (λmax) at 262.8 nm. This characteristic absorption is utilized in spectrophotometric methods for the determination of the drug in bulk and pharmaceutical formulations.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in the fosamprenavir calcium molecule. The FTIR spectrum of fosamprenavir calcium (Form I) displays characteristic absorption bands that confirm its molecular structure. These bands are crucial for identifying the compound and for studying its interactions with other molecules.
| Wavenumber (cm⁻¹) | Assignment |
| 3372 | O-H stretching |
| 3243 | N-H stretching (amide and amine) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for the structural elucidation of fosamprenavir calcium. Both ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. While specific chemical shift data from research literature is not extensively detailed here, ¹H NMR is instrumental in identifying and characterizing the chemical composition and any structural changes, particularly when fosamprenavir calcium is part of a complex formulation.
Powder X-ray Diffraction (PXRD): PXRD is a critical technique for characterizing the solid-state properties of fosamprenavir calcium, including its crystallinity and polymorphism. Different polymorphic forms of fosamprenavir calcium exhibit distinct PXRD patterns. For instance, the commercially available Form I has characteristic diffraction peaks at 2θ angles of 5.74°, 9.92°, 11.44°, 13.78°, 15.14°, 17.93°, 19.70°, 20.66°, 21.62°, 22.06°, 22.90°, 24.52°, and 26.82°. Other polymorphic forms, such as Form II and Form III, have their own unique sets of diffraction peaks.
| Polymorphic Form | Characteristic PXRD Peaks (2θ) |
| Form I | 5.74°, 9.92°, 11.44°, 13.78°, 15.14°, 17.93°, 19.70°, 20.66°, 21.62°, 22.06°, 22.90°, 24.52°, 26.82° |
| Form II | 14.6°, 16.5°, 17.6°, 19.2°, 25.4° |
| Form III | 20.5°, 22.0°, 22.7°, 29.7° |
Chromatographic Separation and Quantification Methods for Research Studies
Chromatographic techniques are indispensable for the separation, identification, and quantification of fosamprenavir calcium and its related substances in various matrices.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the analysis of fosamprenavir calcium. A variety of methods have been developed and validated for its quantification in bulk drug and pharmaceutical dosage forms. These methods typically employ a C18 column with a mobile phase consisting of a buffer (e.g., potassium dihydrogen orthophosphate or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector at wavelengths ranging from 264 nm to 266 nm.
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC methods offer advantages over conventional HPLC in terms of speed, resolution, and solvent consumption. While specific UHPLC methods for fosamprenavir calcium are less commonly reported in the available literature, the principles of HPLC are readily transferable to UHPLC systems for improved analytical performance.
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a simple, rapid, and cost-effective method for the quantification of fosamprenavir calcium. One validated HPTLC method uses silica gel 60 F254 plates with methanol (B129727) as the mobile phase. The detection is carried out densitometrically at 270 nm, and the method has been shown to be linear over a concentration range of 200–800 ng/spot with a reported Rf value of 0.69 ± 0.01 oup.com.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. LC-MS/MS methods have been developed for the quantification of fosamprenavir in biological matrices such as plasma. These methods often utilize a C18 column and a mobile phase of methanol, formic acid, and acetonitrile. The parent and product ions are monitored in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. For fosamprenavir, the transition m/z 586.19 → 57.07 is often monitored.
| Technique | Stationary Phase | Mobile Phase | Detection |
| HPLC | C18 (e.g., YMC Pack ODS AQ, X-Bridge C18) | Buffer (e.g., Potassium Dihydrogen Orthophosphate) and Acetonitrile | UV at 265 nm |
| HPTLC | Silica gel 60 F254 | Methanol | Densitometry at 270 nm |
| LC-MS/MS | C18 (e.g., Zorbax) | Methanol, 0.1% v/v Formic Acid, and Acetonitrile | MRM (m/z 586.19 → 57.07) |
Development and Validation of Stability-Indicating Analytical Methods
Stability-indicating methods are crucial for assessing the intrinsic stability of a drug substance and for monitoring the formation of degradation products over time. The development and validation of such methods are a regulatory requirement for new drug substances.
A stability-indicating HPLC method for fosamprenavir calcium has been developed and validated according to International Conference on Harmonisation (ICH) guidelines. This method is capable of separating the intact drug from its degradation products, thus providing a specific measure of the drug's stability. The validation of these methods typically includes parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
Forced degradation studies are performed to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing. These studies help to identify the likely degradation products and establish the degradation pathways of the drug.
Fosamprenavir calcium has been subjected to forced degradation under various stress conditions, including:
Acidic hydrolysis: Significant degradation occurs, leading to the formation of impurities.
Basic hydrolysis: Considerable degradation is observed.
Oxidative degradation: The drug substance shows significant degradation.
Thermal, photolytic, and humidity stress: Fosamprenavir calcium is found to be relatively stable under these conditions.
The degradation products are well-resolved from the main peak of fosamprenavir using stability-indicating HPLC methods nih.govresearchgate.net. While the specific chemical structures of all degradants are not always fully elucidated in every study, the separation of these products is a critical step in ensuring the analytical method's specificity.
Polymorphism and Crystallinity Characterization in Pharmaceutical Research
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact the physicochemical properties of a drug, including its solubility, dissolution rate, and stability.
Fosamprenavir calcium is known to exist in different solid forms, including crystalline Form I (the commercial form) and an amorphous form nih.govscielo.br. The characterization of these forms is essential for ensuring consistent product quality and performance.
Various analytical techniques are employed to characterize the polymorphism and crystallinity of fosamprenavir calcium:
Differential Scanning Calorimetry (DSC): Provides information on melting points, phase transitions, and heat of fusion.
Thermogravimetric Analysis (TGA): Measures changes in weight as a function of temperature, which can indicate the presence of solvates or hydrates.
Powder X-ray Diffraction (PXRD): As previously mentioned, this is a key technique for identifying different crystalline forms based on their unique diffraction patterns.
Fourier-Transform Infrared (FTIR) Spectroscopy: Can differentiate between polymorphs based on subtle differences in their vibrational spectra.
Scanning Electron Microscopy (SEM): Used to visualize the morphology and particle size of the different solid forms.
Studies have shown that the presence of water is fundamental for maintaining the crystallinity of Form I fosamprenavir calcium nih.govscielo.br. Furthermore, under accelerated stability conditions, Form I has been shown to be polymorphically stable nih.govscielo.br.
Computational Chemistry and Molecular Modeling Studies
Structure-Activity Relationship (SAR) Analysis of Amprenavir (B1666020) Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For amprenavir, SAR analyses have been crucial in identifying the key structural components responsible for its potent inhibition of HIV-1 protease.
The core of amprenavir features an (R)-(hydroxyethylamino)sulfonamide isostere, which mimics the transition state of the natural peptide substrate of the protease. nih.govmdpi.com SAR studies have explored modifications at several key positions to enhance binding affinity and combat drug resistance:
P2 Moiety : The tetrahydrofuran (B95107) (THF) group in the P2 position of amprenavir makes critical interactions within a hydrophobic pocket of the enzyme. wikipedia.org Studies involving the replacement of this moiety with structures like N-phenyloxazolidinone-5-carboxamide have been conducted to explore new interactions. nih.gov Variations in substitutions on the phenyl ring of these oxazolidinone analogues significantly impact binding affinity, with 3-substituted analogues generally showing higher affinity than 2- or 4-substituted ones. nih.gov
P1' and P2' Moieties : The P1' and P2' positions also play a significant role. The aniline (B41778) moiety at P1' and the sulfonamide group at P2' contribute to the inhibitor's binding. gpatindia.com Replacing the P2' phenylsulfonamide with bioisosteres like benzothiazoles has led to analogues with highly potent activity. nih.gov
These studies highlight that potent inhibition relies on a combination of hydrophobic interactions within the enzyme's pockets and specific hydrogen bonds with backbone atoms, particularly in the active site.
Molecular Docking Simulations of Amprenavir with HIV Protease
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org It is widely used to understand the binding mode of inhibitors like amprenavir in the active site of HIV-1 protease.
Docking simulations consistently show that amprenavir binds in the active site cavity, which is located at the interface of the two identical monomers of the dimeric HIV-1 protease. nih.govresearchgate.net The binding is characterized by a network of hydrogen bonds and extensive hydrophobic interactions.
Key interactions identified through docking studies include:
Hydrogen Bonds : The hydroxyl group of amprenavir forms crucial hydrogen bonds with the catalytic aspartic acid residues (Asp25 and Asp25'). researchgate.net The sulfonamide and carbamate (B1207046) groups also participate in hydrogen bonding with backbone atoms of the protease, contributing to the stability of the complex. researchgate.net
Hydrophobic Interactions : The isobutyl group, the aniline ring, and the tetrahydrofuran (THF) moiety of amprenavir fit into the hydrophobic pockets (S1, S1', S2, S2') of the enzyme. wikipedia.org These interactions with residues such as Val32, Ile50, Ile84, and Val82 are critical for high-affinity binding. nih.govresearchgate.net
Ensemble docking studies, which use multiple conformations of the receptor, have demonstrated that the flexibility of the HIV-1 protease, particularly in its "flap" regions (residues 45-55), significantly affects the predicted binding modes and energies. nih.govnih.gov These studies reveal that considering receptor flexibility is crucial for accurately predicting the induced fit and binding affinity of amprenavir. nih.gov
A comparative docking analysis of FDA-approved protease inhibitors found that crucial amino acid residues for binding include Asp25, Gly27, Ala28, and Asp29. researchgate.net The binding mode analysis provides a structural basis for understanding amprenavir's potency and for designing new inhibitors.
Table 1: Key Interacting Residues in Amprenavir-HIV-1 Protease Complex Identified by Molecular Docking
| Interaction Type | Amprenavir Moiety | HIV-1 Protease Residues | Reference |
|---|---|---|---|
| Hydrogen Bonding | Hydroxyl Group | Asp25, Asp25' | researchgate.net |
| Hydrogen Bonding | Sulfonamide/Carbamate | Active Site Backbone | researchgate.net |
| Hydrophobic Interaction | Tetrahydrofuran (THF) | Ile50, Ile84 | wikipedia.orgresearchgate.net |
| Hydrophobic Interaction | Isobutyl Group / Aniline Ring | Val32, Val82 | nih.govresearchgate.net |
Molecular Dynamics Simulations to Investigate Ligand-Protein Binding Conformational Changes
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the amprenavir-HIV-1 protease complex over time, revealing conformational changes that are not apparent from static docking models. These simulations are essential for understanding the mechanisms of drug resistance and the role of protein flexibility in inhibitor binding.
MD studies have shown that the flap regions of the protease are highly flexible and their dynamics are critical for ligand binding and release. ucsd.edu Upon binding amprenavir, the flaps adopt a "closed" conformation, sequestering the inhibitor within the active site. ucsd.edu
Simulations of amprenavir with drug-resistant mutant forms of the protease have elucidated the molecular basis of resistance. rsc.org For example:
V82F/I84V Mutations : These mutations reduce the binding affinity of amprenavir primarily by decreasing van der Waals interactions. ucsd.edu The mutations can also affect the equilibrium between the semi-open and closed conformations of the flaps. ucsd.edu
G48T/L89M Mutations : These mutations in the protease cause an increase in the volume of the active site and induce more curling of the flap tips, leading to weaker binding of the inhibitor. rsc.org The resistance is driven by a decrease in van der Waals interactions between amprenavir and the mutated protease. rsc.org
V32I, I50V, and I84V Mutations : These mutations significantly affect the structural flexibility and motion of the protease flaps, which in turn disrupts the interactions with amprenavir and leads to a decrease in binding ability. researchgate.netconsensus.app
Furthermore, MD simulations have highlighted the importance of the protonation state of the catalytic aspartate dyad (Asp25/Asp25'). The protonation state can significantly impact the conformational dynamics of the flaps and the interaction network between the inhibitor and the protease, thereby stabilizing the binding of amprenavir. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Protease Inhibition
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. plos.org For HIV-1 protease inhibitors, QSAR models are developed to predict the inhibitory activity of new compounds and to guide the design of more potent analogues.
Several QSAR studies have been performed on amprenavir derivatives. In one multidimensional QSAR study on a series of 55 amprenavir analogues, robust models were generated. scirp.orgresearchgate.net
A Topomer CoMFA (Comparative Molecular Field Analysis) model produced a cross-validated r² (q²) of 0.608 and a non-cross-validated r² of 0.811. scirp.orgresearchgate.net
A receptor-modeling (6D-QSAR) approach, which simulates induced fit, yielded a model with a q² of 0.504 and a predictive r² of 0.895. scirp.orgresearchgate.net
These models generate 3D contour maps that indicate regions where steric bulk or specific electrostatic properties (positive or negative charges) are likely to increase or decrease the inhibitory activity. scirp.org The information from these maps is valuable for designing new amprenavir analogues with improved protease inhibitory activity. scirp.orgresearchgate.net
Other studies have compared different modeling methods, such as support vector machine (SVM), partial-least squares regression (PLSR), and back-propagation neural network (BPNN), to build reliable QSAR models for HIV-1 protease inhibitors. nih.gov These studies help in identifying which molecular descriptors (e.g., 3D-MoRSE, GETAWAY) have a significant influence on the inhibitory constant (Ki) and the dissociation rate constant (k_off). nih.gov
Table 2: Statistical Parameters from a QSAR Study of Amprenavir Derivatives
| QSAR Method | Cross-validated r² (q²) | Non-cross-validated r² (r²) | Predictive r² | Reference |
|---|---|---|---|---|
| Topomer CoMFA | 0.608 | 0.811 | Not Reported | scirp.orgresearchgate.net |
| Receptor-Modeling (6D-QSAR) | 0.504 | 0.574 | 0.895 | scirp.orgresearchgate.net |
In Silico Prediction of Binding Affinities and Drug-Target Interactions (e.g., against other viral proteases)
In silico methods are widely used to predict the binding affinity of ligands to their targets and to explore potential interactions with other proteins, a process known as drug repositioning or repurposing.
For amprenavir, thermodynamic integration and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods have been used to calculate absolute binding free energies. ucsd.eduasm.org These calculations can accurately predict binding affinities and explain the structure-affinity relationship (SAR) of different inhibitors. ucsd.edu For instance, the binding affinity of amprenavir to wild-type HIV-1 protease is high (in the picomolar to low nanomolar range), but it is significantly reduced against resistant mutants like I50V and V82F/I84V. nih.gov Calorimetric studies have confirmed these predictions, showing that the loss of binding affinity is often due to a less favorable binding enthalpy. nih.gov
Computational studies have also been used to compare the binding of amprenavir to HIV-1 protease versus HIV-2 protease. MD simulations revealed that differences in the conformational dynamics and internal motions of the two proteases contribute to the lower potency of amprenavir against HIV-2. researchgate.net
More recently, drug repositioning studies have used in silico methods to investigate whether existing drugs like amprenavir could be effective against other targets. One study explored the potential of anti-HIV drugs to target enzymes in multidrug-resistant uropathogenic E. coli (UPEC). nih.gov Using servers to predict 3D drug binding motifs, this research identified that amprenavir could potentially bind to and inhibit essential bacterial enzymes, suggesting a possible new use for the drug beyond its antiviral role. nih.gov Such studies demonstrate the power of computational methods to rapidly screen for new drug-target interactions and expand the therapeutic potential of approved drugs.
Novel Drug Delivery Systems and Formulation Research
Development of Prodrug Strategies for Enhanced Solubility and Permeability (Beyond Basic Prodrug Concept)
Fosamprenavir (B192916) itself is a phosphate (B84403) ester prodrug of amprenavir (B1666020), designed specifically to overcome the poor aqueous solubility of the parent drug. rutgers.edumedkoo.com The selection of fosamprenavir followed the screening of approximately 60 potential prodrugs, chosen for its high water solubility, stability in both solid and solution states, and its efficient conversion to amprenavir. rutgers.edu
Studies using Caco-2 cell models and aspirated human intestinal fluids (HIF) have demonstrated this phenomenon. When fosamprenavir was introduced, a supersaturated state of amprenavir was generated and maintained for a period sufficient to allow for enhanced absorption across the Caco-2 monolayers. nih.gov This illustrates a sophisticated prodrug approach where the in-vivo conversion dynamics are leveraged to maximize the absorption of a poorly soluble parent compound. It is also noteworthy that the dephosphorylation process can be inhibited by inorganic phosphate, a factor that must be considered in the design of in vitro dissolution and permeability studies to ensure biorelevant conditions. nih.gov
Dendrimer-Based Drug Delivery Systems for Fosamprenavir Calcium
Dendrimers, highly branched three-dimensional polymeric macromolecules, offer a promising platform for drug delivery due to their well-defined structure, nanoscopic size, and multifunctional surfaces. researchgate.netnih.gov They can encapsulate drug molecules within their core or carry them on their periphery, improving solubility and modifying release profiles. researchgate.netmdpi.com
Research has focused on developing fosamprenavir calcium-loaded fifth-generation (5G) poly(propylene imine) (PPI) dendrimers as an effective antiretroviral drug delivery system. researchgate.net The formulation is achieved by loading the drug onto the dendrimers using a direct method that involves continuous stirring for 48 hours. researchgate.net This process allows the drug to be conjugated with the terminal amine functional groups of the dendrimer and also to be physically entrapped within the polymer's three-dimensional structure. researchgate.net
The efficiency of this encapsulation has been quantified through drug entrapment studies. Findings show that approximately 69.83% ± 0.31% of the fosamprenavir calcium is successfully encapsulated within the 5G PPI dendrimer structure, indicating a high drug-loading capacity for this novel cargo system. researchgate.net
| Dendrimer System | Encapsulation Method | Drug Entrapment Efficiency (%) |
|---|---|---|
| 5th Generation Poly(propylene imine) (5G PPI) | Direct loading with continuous stirring | 69.83 ± 0.31 |
The release of fosamprenavir calcium from the dendrimer-based system has been evaluated under different pH conditions to simulate various biological environments. The in vitro drug release studies demonstrated a pH-dependent release profile. researchgate.net After a defined period, a cumulative release of 80.18% ± 0.65% was observed in phosphate buffer at a physiological pH of 7.4, while a lower release of 68.09% ± 1.78% was noted in acetate buffer at a more acidic pH of 5.0. researchgate.net
To understand the mechanism of drug release, the data was fitted to various kinetic models. The analysis revealed that the drug release from the 5G PPI dendrimers followed the Higuchi release pattern for both pH 5.0 and pH 7.4 conditions. researchgate.net This model suggests that the drug release is primarily governed by a diffusion-controlled process, where the drug molecules diffuse through the polymeric matrix of the dendrimer into the surrounding medium. researchgate.net
| Release Medium | Cumulative Drug Release (%) | Best Fit Kinetic Model |
|---|---|---|
| Phosphate Buffer (pH 7.4) | 80.18 ± 0.65 | Higuchi Model |
| Acetate Buffer (pH 5.0) | 68.09 ± 1.78 | Higuchi Model |
Therapeutic Deep Eutectic Solvents for Enhanced Drug Properties
Therapeutic Deep Eutectic Solvents (THEDES) represent an innovative formulation strategy where the active pharmaceutical ingredient (API) itself is a component of a deep eutectic solvent system. mdpi.comresearchgate.net These systems are formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) at a specific molar ratio, resulting in a significant depression of the mixture's melting point, often leading to a liquid state at room temperature. mdpi.comresearchgate.net
For fosamprenavir calcium, a THEDES has been successfully prepared by combining the drug with lactic acid. mdpi.comsemanticscholar.org The goal of this approach is to create a novel liquid form of the drug with enhanced physicochemical properties, such as solubility and permeability, without chemical modification of the API. mdpi.comconsensus.app The preparation involves mixing fosamprenavir calcium and lactic acid at various molar ratios and heating them at 60°C until a clear, homogenous solution is formed. mdpi.com Studies confirmed that this formulation led to enhanced solubility and permeability compared to the powdered form of the drug. mdpi.com While the dissolution test showed that 100% of the drug dissolved from both the pure form and the THEDES, the release profile was altered, with the pure drug dissolving faster (around 45 minutes) compared to the drug from the THEDES (60 minutes). mdpi.com
| Formulation Code | Molar Ratio (FpnCa:LA) | Preparation Conditions |
|---|---|---|
| FpnCa–LA (1:4) | 1:4 | Stirring at 60°C for ~4 hours |
| FpnCa–LA (1:5) | 1:5 | Stirring at 60°C for ~4 hours |
| FpnCa–LA (1:6) | 1:6 | Stirring at 60°C for ~4 hours |
Physicochemical Characterization of Advanced Formulation Systems
A thorough physicochemical characterization is essential to confirm the successful formulation and understand the interactions within these advanced drug delivery systems. A variety of analytical techniques have been employed to characterize both the dendrimer and THEDES formulations of fosamprenavir calcium.
For the dendrimer-based system , the following techniques were utilized:
Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These spectral analyses confirmed the successful conjugation and interaction between fosamprenavir calcium and the PPI dendrimers. researchgate.net
Differential Scanning Calorimetry (DSC): DSC analysis further supported the conjugation of the drug with the dendrimer, indicating changes in the thermal properties of the drug once incorporated into the delivery system. researchgate.net
Scanning Electron Microscopy (SEM): SEM imaging revealed the morphology of the drug-loaded dendrimers, showcasing a spherical, floral-like arrangement of the structure. researchgate.net
For the THEDES formulation , characterization involved:
¹H NMR and FTIR Spectroscopy: These methods were used to identify the chemical composition and analyze structural changes, confirming that the components formed a eutectic mixture without a chemical reaction occurring between the fosamprenavir calcium and lactic acid. mdpi.comresearchgate.net
Powder X-ray Diffraction (PXRD): This technique is used to analyze the solid-state properties of the components and the resulting formulation, confirming the transition from a crystalline to a liquid state. mdpi.com
These characterization studies are crucial for confirming drug loading, understanding the physical state of the drug within the formulation, and ensuring the stability and integrity of the novel delivery system. scielo.brresearchgate.net
Historical Context of Hiv Protease Inhibitor Drug Discovery
Conceptual Milestones in HIV Protease Inhibitor Design and Development
The journey to develop effective HIV protease inhibitors was marked by several key conceptual shifts and scientific advancements. Initial efforts in the late 1980s and early 1990s were grounded in the principles of rational, structure-assisted drug design, a strategy that was gaining prominence at the time. rsc.orgresearchgate.net The successful crystallization and elucidation of the three-dimensional structure of the HIV protease in 1989 provided a detailed blueprint of its active site. rsc.org This was a pivotal moment, allowing scientists to design molecules that could specifically bind to and block the enzyme's function.
Early protease inhibitors were designed as "peptide mimetics." rsc.org They were engineered to mimic the natural peptide substrates of the HIV protease but were modified to be non-cleavable, thus blocking the enzyme's active site. slideshare.net Saquinavir (B1662171), the first HIV protease inhibitor to receive FDA approval in 1995, was a product of this design philosophy. rsc.orgwikipedia.orgnih.gov This was followed in close succession by other peptidomimetic inhibitors like ritonavir (B1064) and indinavir (B1671876) in 1996. wikipedia.org
Despite their initial success, these first-generation protease inhibitors had significant limitations, including poor oral bioavailability, a high pill burden, and the rapid emergence of drug-resistant viral strains. nih.gov These challenges spurred the next wave of innovation, focusing on the development of second-generation inhibitors with improved pharmacokinetic profiles and enhanced potency against resistant viruses. nih.gov A key strategy that emerged was the concept of "boosting," where a low dose of one protease inhibitor, typically ritonavir, is used to inhibit the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. nih.gov This inhibition slows the metabolism of other co-administered protease inhibitors, increasing their concentration and duration of action in the body.
Another significant conceptual leap was the development of non-peptidic inhibitors and the strategic use of prodrugs. wikipedia.org A prodrug is an inactive or less active molecule that is converted into the active drug within the body. nih.govnih.gov This approach can overcome issues like poor solubility and bioavailability that hinder the effectiveness of the parent drug. nih.gov The development of fosamprenavir (B192916) calcium as a prodrug of amprenavir (B1666020) is a prime example of this successful strategy, designed specifically to address the shortcomings of its parent compound. nih.govnih.gov
Furthermore, to combat the persistent challenge of drug resistance, researchers began to design inhibitors that could form robust interactions, including hydrogen bonds, with the backbone of the protease enzyme. nih.govnih.gov The rationale was that these interactions would be less susceptible to disruption by mutations in the viral enzyme. nih.gov This approach led to the development of highly potent inhibitors like darunavir (B192927), which demonstrated a high genetic barrier to resistance. nih.gov
The Role of Fosamprenavir Calcium in Advancing Antiretroviral Therapies
Fosamprenavir calcium, approved by the FDA in 2003, represents a significant advancement in antiretroviral therapy, primarily through its ingenious design as a prodrug of the protease inhibitor amprenavir. mdpi.comwikipedia.org Amprenavir itself was a potent inhibitor, but its clinical utility was hampered by poor water solubility, leading to a very high pill burden for patients. nih.gov The development of fosamprenavir as a water-soluble phosphate (B84403) ester of amprenavir directly addressed this critical issue. nih.govfda.gov
Upon oral administration, fosamprenavir is rapidly and extensively hydrolyzed by alkaline phosphatases in the intestinal epithelium to release the active drug, amprenavir, and inorganic phosphate. nih.govfda.govamazonaws.com This bioconversion allows for improved absorption and bioavailability compared to amprenavir, resulting in a substantially reduced daily pill burden and eliminating the need for the large volume of excipients required for the original amprenavir formulation. nih.govresearchgate.nethivevidence.org This improvement in convenience was a major step forward in enhancing patient adherence to complex antiretroviral regimens. nih.govresearchgate.net
Fosamprenavir demonstrated comparable or non-inferior efficacy to other protease inhibitors available at the time. Clinical trials in treatment-naive patients showed that fosamprenavir-based regimens, both with and without a ritonavir boost, achieved significant viral load reductions, comparable to those seen with nelfinavir. hivevidence.orgnih.gov In one study, a higher percentage of patients on twice-daily fosamprenavir achieved undetectable viral loads compared to those on a nelfinavir-based regimen. hivevidence.org
Table 1: Comparative Efficacy of Fosamprenavir in Antiretroviral-Naive Patients (48 Weeks)
| Study | Treatment Arms | Patients Achieving HIV RNA <400 copies/mL |
|---|---|---|
| NEAT Study | Fosamprenavir (twice daily) + Abacavir + Lamivudine | Higher than Nelfinavir arm |
| SOLO Study | Fosamprenavir/Ritonavir (once daily) + Abacavir + Lamivudine | Similar to Nelfinavir arm |
This table is generated based on data from the NEAT and SOLO studies as reported in multiple sources. hivevidence.org
Table 2: Pharmacokinetic Parameters of Amprenavir Following Administration of Fosamprenavir vs. Amprenavir
| Parameter | Fosamprenavir (1400 mg) | Amprenavir (1200 mg) |
|---|---|---|
| AUC (Area Under the Curve) | Comparable | Comparable |
| Cmax (Maximum Concentration) | Lower | Higher |
| Cmin (Minimum Concentration) with Ritonavir | Significantly Increased | - |
Furthermore, the resistance profile of fosamprenavir was consistent with that of amprenavir. Importantly, in some studies with treatment-naive patients, viral isolates from those who experienced treatment failure on ritonavir-boosted fosamprenavir showed no new protease resistance mutations. hivevidence.orgnih.gov This suggested a higher barrier to resistance for the boosted regimen, a desirable characteristic for long-term therapy. nih.gov
Lessons Learned from Fosamprenavir Calcium Development for Future Antiviral Drug Discovery
The development and clinical application of fosamprenavir calcium have provided several enduring lessons that continue to inform the field of antiviral drug discovery.
First and foremost, fosamprenavir stands as a testament to the power of the prodrug strategy to overcome significant pharmaceutical hurdles. nih.gov The transformation of amprenavir, a potent but poorly soluble compound with a high pill burden, into the more soluble and bioavailable fosamprenavir demonstrated that a good drug can be made better through clever chemical modification. nih.govnih.gov This success has reinforced the value of investing in drug delivery and formulation science, not just in the discovery of new chemical entities. Future antiviral development can benefit from considering prodrug approaches early in the process to enhance the clinical potential of promising lead compounds.
Second, the experience with fosamprenavir underscored the critical importance of improving patient adherence by simplifying treatment regimens. The significant reduction in pill burden achieved with fosamprenavir was a major quality-of-life improvement for patients and likely contributed to better adherence and, consequently, more durable viral suppression. wikipedia.orgresearchgate.net This highlights the principle that the "best" drug is one that patients can and will take consistently. This has driven the ongoing development of long-acting formulations and single-tablet regimens in HIV therapy and other chronic viral infections. unmc.edu
Third, the widespread use of fosamprenavir in combination with ritonavir solidified the clinical utility of pharmacokinetic enhancement or "boosting." While initially developed for ritonavir itself, the strategy was successfully applied to fosamprenavir and other protease inhibitors, allowing for lower and less frequent dosing. oncohemakey.com However, this also brought the complexity of managing drug-drug interactions to the forefront, as ritonavir's inhibition of CYP3A4 affects many other medications. The lessons learned from managing these interactions with fosamprenavir have been invaluable for the development and clinical use of subsequent boosted antiretroviral regimens.
Finally, the challenge of drug resistance remained a central theme during the era of fosamprenavir. While boosted fosamprenavir showed a respectable barrier to resistance, the potential for cross-resistance with other protease inhibitors was a clinical reality. hivclinic.ca The observation that certain mutations could reduce susceptibility to both fosamprenavir and newer agents like darunavir emphasized the need for continuous innovation in inhibitor design. aidsmap.com The development of fosamprenavir and its successors has shown that combating resistance requires not only new molecules but also a deep understanding of viral evolution and the structural basis of inhibitor binding. The focus on targeting the enzyme backbone, a strategy that gained traction during this period, remains a key principle in the design of next-generation antivirals aimed at being resilient to resistance. nih.gov
Q & A
Basic Research Questions
Q. What analytical techniques are essential for characterizing Fosamprenavir calcium's solid-state forms?
- Methodology : Comprehensive solid-state characterization requires a combination of thermal, spectroscopic, and microscopic techniques:
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies phase transitions (e.g., melting points, glass transitions), while Thermogravimetry (TGA) quantifies moisture content and decomposition profiles. Form I (hydrate) loses water at ~100°C, critical for maintaining crystallinity .
- Spectroscopy : Powder X-ray Diffraction (PXRD) distinguishes crystalline (sharp peaks) vs. amorphous (broad halos) forms. Fourier-Transform Infrared Spectroscopy (FTIR) detects hydrogen bonding and hydration-dependent shifts in functional groups (e.g., phosphate and carbonyl stretches) .
- Morphology : Scanning Electron Microscopy (SEM) visualizes particle size and shape, which influence dissolution rates and bioavailability .
Q. How is Fosamprenavir calcium's chemical stability assessed in accelerated stability studies?
- Methodology : Accelerated stability testing under ICH guidelines involves:
- Stress Conditions : Exposure to 40°C/75% relative humidity (RH) for 3–6 months to simulate long-term storage .
- Analytical Monitoring : High-Performance Liquid Chromatography (HPLC) quantifies degradation products (e.g., hydrolyzed amprenavir). FTIR and PXRD track polymorphic transitions. Form I remains chemically stable under these conditions, with <2% degradation observed .
Advanced Research Questions
Q. How can researchers resolve contradictions in polymorphic stability data for Fosamprenavir calcium under varying humidity conditions?
- Methodology : Contradictions arise from hydration-dependent phase behavior. Key steps include:
- Controlled Humidity Chambers : Expose Form I to RH gradients (0–95%) while monitoring via dynamic vapor sorption (DVS) and in-situ PXRD. Form I’s crystallinity is maintained at ≥75% RH due to water-mediated hydrogen bonding but converts to amorphous at <40% RH .
- Complementary Techniques : Pair DSC with variable-humidity FTIR to correlate dehydration-induced amorphization with spectral shifts in O-H and P=O vibrations .
Q. What methodological considerations are critical when designing real-time monitoring systems for Fosamprenavir calcium crystallization processes?
- Methodology : Real-time monitoring during crystallization requires:
- Chord Length Distribution (CLD) : Calibrated using laser diffraction (e.g., Malvern Mastersizer) to correlate CLD with particle size distribution (PSD). Partial Least Squares Regression (PLSR) models predict PSD from CLD data with R² >0.95 .
- In-Process Controls : Adjust supersaturation levels to avoid secondary nucleation. For lab-scale setups, maintain a cooling rate of 0.5°C/min to ensure uniform crystal growth .
Q. How can computational models enhance experimental validation of Fosamprenavir calcium’s antiviral efficacy beyond HIV?
- Methodology : Integrate molecular docking and binding affinity predictions with in vitro assays:
- In Silico Screening : Use AutoDock Vina to predict Fosamprenavir’s binding to SARS-CoV-2 targets (e.g., helicase, PIC50 >7 nM). Validate with plaque reduction neutralization tests (PRNT) in Vero E6 cells .
- Drug Repurposing Workflows : Cross-reference computational hits (e.g., Fosamprenavir’s predicted 3CLpro inhibition) with clinical databases (ClinicalTrials.gov ) to prioritize in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
